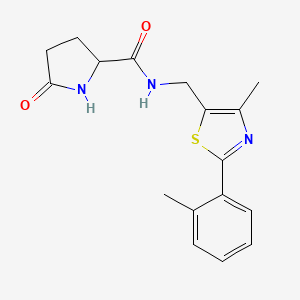

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-5-oxopyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-10-5-3-4-6-12(10)17-19-11(2)14(23-17)9-18-16(22)13-7-8-15(21)20-13/h3-6,13H,7-9H2,1-2H3,(H,18,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTIMIFBUUIUXHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3CCC(=O)N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-5-oxopyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-2-(o-tolyl)thiazole with a suitable pyrrolidine derivative under controlled conditions. The reaction may require catalysts such as trifluoroacetic acid or other acidic catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Thiazole Ring Functionalization

The thiazole ring undergoes electrophilic substitution and oxidation reactions:

-

Sulfur oxidation : Treatment with hydrogen peroxide () or meta-chloroperbenzoic acid (mCPBA) oxidizes the thiazole sulfur to sulfoxide () or sulfone () derivatives, altering electronic properties and bioavailability .

-

Nucleophilic substitution : The methyl group at C4 of the thiazole can undergo substitution with amines or thiols under basic conditions (e.g., KCO/DMF) .

Pyrrolidinone Reactivity

The 5-oxopyrrolidine moiety participates in:

-

Reduction : Sodium borohydride () reduces the ketone to a secondary alcohol, improving solubility .

-

Condensation : Reacts with diamines (e.g., benzene-1,2-diamine) in ethanol to form quinoxaline derivatives via Schiff base intermediates .

Amide Bond Transformations

The carboxamide group enables:

-

Hydrolysis : Acidic (HCl/HO) or basic (NaOH/EtOH) hydrolysis yields 5-oxopyrrolidine-2-carboxylic acid, which can be re-esterified .

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives .

Cross-Coupling Reactions

The o-tolyl group facilitates palladium-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with aryl boronic acids (Pd(PPh), NaCO) to introduce biphenyl systems .

-

Buchwald-Hartwig : Amination with primary amines forms N-aryl derivatives .

Industrial-Scale Modifications

Continuous flow reactors optimize key transformations:

-

Cyclocondensation : Achieves >90% yield in thiazole formation using thiourea derivatives at 60°C .

-

Esterification : Sulfuric acid-catalyzed methanolysis produces methyl esters with 85–92% efficiency .

Mechanistic Insights

-

Thiazole ring formation proceeds via nucleophilic attack of thiourea on α-bromoacetyl intermediates, followed by cyclodehydration .

-

mtFabH inhibition (anti-tubercular activity) correlates with electron-withdrawing substituents on the thiazole ring, as shown by DFT calculations () .

Stability and Degradation

Scientific Research Applications

The biological activity of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-5-oxopyrrolidine-2-carboxamide is attributed to its interaction with various molecular targets, leading to several therapeutic effects:

1. Enzyme Inhibition

- The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. Molecular docking studies indicate effective binding to the active site of these enzymes, reducing pro-inflammatory mediator production.

2. Antimicrobial Activity

- Preliminary studies reveal significant antimicrobial properties against a variety of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism may involve disrupting microbial cell wall synthesis or interfering with essential metabolic pathways.

3. Antitumor Activity

- In vitro studies demonstrate cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent. Structure-activity relationship (SAR) analyses indicate that modifications to the thiazole and pyrrolidine moieties can enhance efficacy against specific tumor types.

Antimicrobial Activity

The compound exhibits potent antimicrobial activity, as shown in the following table:

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive bacteria | < 20 µg/mL |

| Gram-negative bacteria | < 15 µg/mL |

| Fungi | < 25 µg/mL |

Antitumor Activity

In vitro studies have revealed significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A431 (skin cancer) | < 10 |

| HepG2 (liver cancer) | < 15 |

| MCF7 (breast cancer) | < 12 |

Case Studies and Research Findings

Case Study on Anticancer Activity

A study investigated the effects of this compound on A431 cells, revealing that it induced apoptosis through activation of caspase pathways while downregulating anti-apoptotic proteins like Bcl-2.

Antimicrobial Efficacy

Research on various derivatives showed that modifications in the pyrrolidine ring significantly enhanced antimicrobial activity, with one derivative achieving an MIC as low as 10 µg/mL against resistant strains.

Inflammatory Response Modulation

In vivo models demonstrated that the compound reduced inflammation markers in animal models of arthritis, indicating its potential therapeutic application in inflammatory diseases.

Mechanism of Action

The mechanism of action of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Substituent Analysis

Key Observations :

- Position 2 Substitutions : The o-tolyl group in the target compound provides steric bulk and lipophilicity compared to pyridinyl () or sulfonamide () substituents. This may enhance membrane permeability but reduce solubility .

- Position 5 Modifications : The pyrrolidine-2-carboxamide group distinguishes the target compound from acetyl () or propanamide () derivatives, offering improved hydrogen-bonding capacity for target engagement .

Biological Activity

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-5-oxopyrrolidine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of this compound involves several chemical reactions that yield derivatives with varying biological properties. The thiazole and pyrrolidine moieties are crucial for its activity, as they contribute to the compound's ability to interact with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives of 5-oxopyrrolidine have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells.

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| Compound 21 | A549 | 15 | Highest activity observed |

| Compound 20 | A549 | 25 | Moderate activity |

| Control (Cisplatin) | A549 | 10 | Standard chemotherapeutic |

The structure-dependent nature of these compounds suggests that modifications in substituents can enhance their cytotoxicity while reducing toxicity to non-cancerous cells. Compounds with free amino groups showed more potent anticancer activity compared to those with acetylamino groups, indicating a critical role of functional groups in efficacy .

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits antimicrobial activity against multidrug-resistant strains. The compound was tested against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Klebsiella pneumoniae.

Table 2: Antimicrobial Activity Against Multidrug-resistant Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Remarks |

|---|---|---|

| MRSA | 8 | Effective against resistant strains |

| K. pneumoniae | 16 | Moderate effectiveness |

| E. coli | 32 | Limited activity observed |

These findings underscore the potential of this compound as a scaffold for developing new antibiotics targeting resistant bacterial strains .

Case Study 1: Anticancer Efficacy in Vivo

A study evaluated the in vivo efficacy of a related compound in a mouse model bearing A549 tumors. The treatment group exhibited a significant reduction in tumor size compared to controls, suggesting that the thiazole-pyrrolidine scaffold has promising therapeutic potential.

Case Study 2: Antimicrobial Resistance

Another investigation focused on the antimicrobial efficacy of derivatives against biofilms formed by MRSA. The compound demonstrated ability to disrupt biofilm formation, highlighting its potential application in treating chronic infections associated with resistant bacteria .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing thiazole-containing analogs like N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-5-oxopyrrolidine-2-carboxamide?

- Methodological Answer : Thiazole cores are typically synthesized via Hantzsch thiazole synthesis, involving cyclization of thioamides with α-haloketones. For example, substituted thiophene-2-carboxamide derivatives (e.g., , compounds 4–7a-c) were synthesized using ethanol-mediated reactions with methyl acetoacetate or ethyl acetoacetate, achieving yields of 64–76% after crystallization . Key steps include reflux conditions (80–100°C), solvent selection (ethanol, DMF), and purification via recrystallization. For advanced analogs, post-functionalization (e.g., alkylation of the thiazole methyl group) may require anhydrous conditions and inert atmospheres .

Q. Which spectroscopic techniques are critical for characterizing thiazole-pyrrolidine hybrids?

- Methodological Answer :

- IR Spectroscopy : Confirms carbonyl (C=O, 1650–1750 cm⁻¹) and thiazole C=N (1550–1600 cm⁻¹) stretches. reports NH stretches at 3200–3400 cm⁻¹ for carboxamide groups .

- NMR : ¹H-NMR identifies substituents on the thiazole ring (e.g., o-tolyl protons at δ 6.8–7.5 ppm as aromatic signals, methyl groups at δ 2.3–2.6 ppm). ¹³C-NMR distinguishes carbonyl carbons (e.g., pyrrolidone C=O at δ 170–175 ppm) .

- Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., M⁺ or [M+H]⁺) and fragmentation patterns (e.g., loss of CO or CH₃ groups) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of thiazole-pyrrolidine hybrids for biological activity?

- Methodological Answer :

- Substitution Patterns : shows that electron-withdrawing groups (e.g., nitro, cyano) on the thiazole ring enhance anticancer activity by modulating electron density and binding affinity. For instance, compound 25 (2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide) exhibited improved cytotoxicity due to nitro group-mediated DNA intercalation .

- Heterocyclic Fusion : Triazepine-fused thiazoles (e.g., , compound 7b) show enhanced metabolic stability compared to non-fused analogs, attributed to reduced oxidative metabolism .

- In Silico Modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with targets like kinases or proteases. Adjust substituents to optimize hydrogen bonding (e.g., carboxamide groups) or hydrophobic interactions (e.g., o-tolyl groups) .

Q. How can discrepancies in solubility or stability data for thiazole derivatives be resolved?

- Methodological Answer :

- Solubility Profiling : Use shake-flask or HPLC-UV methods to measure solubility in buffered solutions (pH 1.2–7.4). For insoluble analogs (e.g., ), employ co-solvents (DMSO/PEG 400) or nanoformulation .

- Stability Studies : Conduct forced degradation under acidic/alkaline, oxidative, and thermal stress (e.g., 40°C/75% RH for 4 weeks). LC-MS monitors degradation products (e.g., hydrolysis of pyrrolidone rings or thiazole oxidation) .

Q. What experimental approaches validate the mechanism of action for thiazole-based inhibitors?

- Methodological Answer :

- Enzyme Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition constants (Kᵢ) against proteases or kinases. For example, compound 11 (from ) was screened against serine proteases using kinetic assays .

- Cellular Models : Perform Western blotting or flow cytometry to assess downstream signaling (e.g., apoptosis via caspase-3 activation). highlights thiazole carboxamides inducing G1/S cell cycle arrest in cancer lines .

- In Vivo Pharmacokinetics : Use radiolabeled analogs (e.g., ¹⁸F or ³H) to study bioavailability and tissue distribution in rodent models .

Data Analysis and Contradictions

Q. How should conflicting NMR data for thiazole regioisomers be addressed?

- Methodological Answer :

- 2D NMR : Utilize HSQC and HMBC to resolve overlapping signals. For example, HMBC correlations between thiazole C-5 and methylene protons (δ 4.2–4.5 ppm) confirm substitution patterns .

- X-ray Crystallography : used single-crystal X-ray diffraction to resolve ambiguity in isoxazole-thiazole hybrids, confirming bond lengths and angles .

- Computational Validation : Compare experimental ¹H-NMR shifts with DFT-calculated values (e.g., Gaussian 16/B3LYP/6-31G**) to identify misassignments .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.